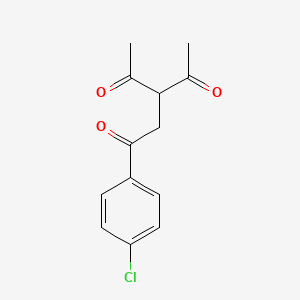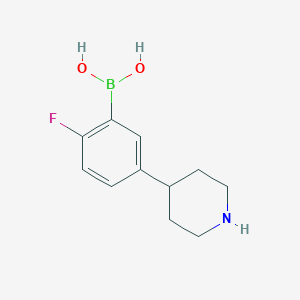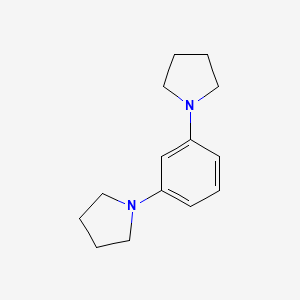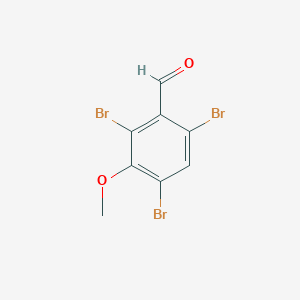
(R)-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a phenol derivative with an appropriate reagent to introduce the hydroxy group at the desired position.
Alkylation: The intermediate is then subjected to alkylation to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with methylamine to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with various halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, base catalysts, solvents like acetone or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学的研究の応用
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Influence Gene Expression: The compound can alter the expression of genes involved in inflammation, oxidative stress, and other cellular processes.
類似化合物との比較
Similar Compounds
Phenylephrine: A compound with a similar structure but different functional groups, used as a decongestant.
Epinephrine: Another structurally related compound, known for its role in the fight-or-flight response.
Uniqueness
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide stands out due to its unique combination of hydroxy and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
2-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-12(11(16)7-13)6-10(15)8-3-2-4-9(14)5-8/h2-5,10,13-15H,6-7H2,1H3 |
InChIキー |
SWKGGYVDSFEDGZ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



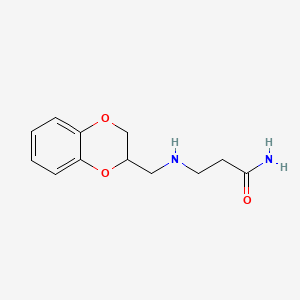

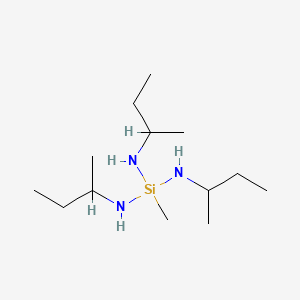



![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
